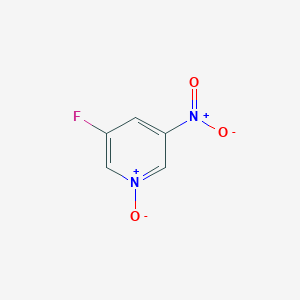

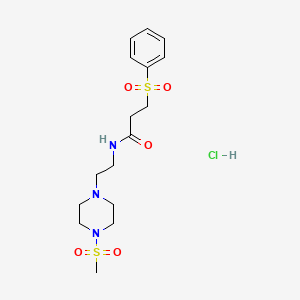

![molecular formula C7H9N3O2 B2524943 2-[甲基(嘧啶-2-基)氨基]乙酸 CAS No. 953904-05-7](/img/structure/B2524943.png)

2-[甲基(嘧啶-2-基)氨基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

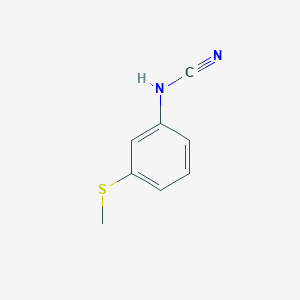

2-[Methyl(pyrimidin-2-yl)amino]acetic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The specific structure of 2-[methyl(pyrimidin-2-yl)amino]acetic acid suggests that it is a derivative of pyrimidine with a methyl group and an amino acetic acid moiety attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(pyrimidin-2-yl)acetic acid derivatives has been described using amidinoacetamide and ethyl benzoylacetate, leading to various substituted pyrimidines . Similarly, the synthesis of related compounds such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation with maleic or citraconic anhydrides followed by Michael addition . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of 2-[methyl(pyrimidin-2-yl)amino]acetic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on 1H NMR spectral and X-ray data . Additionally, a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid was characterized, where the aromatic ring makes an angle with the carboxyl plane, indicating non-planarity . These studies provide insights into the three-dimensional arrangement of atoms in pyrimidine derivatives, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and interactions with nucleophiles. For instance, the interaction of the methyl ester of a pyrimidine derivative with Lawesson's reagent led to the synthesis of a 4-thioxo derivative, and its further reactions were studied . These reactions are significant as they can modify the chemical properties of the pyrimidine core and introduce functional groups that may enhance biological activity or alter physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and acidity, can be influenced by substituents on the pyrimidine ring. The ionization of 2-(pyrimidin-2-yl)acetic acid, for example, is affected by the presence of 4'(6')-substituents, as shown by the correlation with substituent parameters . These properties are essential for the practical application of these compounds, including their solubility in biological systems or their stability under various conditions.

科学研究应用

抗肿瘤活性

已合成并评估了2-[甲基(嘧啶-2-基)氨基]乙酸衍生物作为潜在的抗肿瘤药物。一系列2-氨基-4-氧代-6-取代吡咯并[2,3-d]嘧啶化合物,其中包括类似的结构基元,对各种肿瘤细胞系表现出微摩尔至亚微摩尔的抗增殖效力。这些化合物靶向胸苷酸和嘌呤核苷酸生物合成,表明在肿瘤细胞中存在双重途径抑制机制(Liu et al., 2015);(Liu et al., 2016)。

杀虫和抗菌潜力

具有嘧啶-2-基结构的化合物在杀虫和抗菌应用中显示出潜力。合成的化合物对糖蚜科昆虫表现出显著的杀虫活性,并对选定的微生物表现出抗菌潜力(Deohate & Palaspagar, 2020)。

镇痛特性

在与嘧啶-2-基化合物密切相关的吡啶并[1,2-a]嘧啶衍生物中,对吡啶基团的甲基化显示出增强的镇痛特性。这些发现表明在疼痛管理中可能存在应用潜力(Ukrainets et al., 2015)。

成像和诊断应用

已合成2-[甲基(嘧啶-2-基)氨基]乙酸衍生物用于成像和诊断应用。例如,[11C]甲基衍生物已被评估其与分裂因子受体的结合亲和力,该受体在各种炎症和神经退行性疾病中至关重要(Gao et al., 2017)。

抗微生物活性

新型嘧啶衍生物显示出有希望的抗微生物活性。这些化合物已针对各种细菌和真菌菌株进行评估,有助于开发新的抗微生物剂(Patel & Patel, 2017)。

HIV-1蛋白酶抑制剂

嘧啶碱是核酸的基本组成部分,已被引入HIV-1蛋白酶抑制剂以增强效力。具有嘧啶碱的衍生物显示出对野生型和耐药性HIV-1变种的显著抑制活性(Zhu et al., 2019)。

未来方向

属性

IUPAC Name |

2-[methyl(pyrimidin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(5-6(11)12)7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMSITOOUYJCSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(pyrimidin-2-yl)amino]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

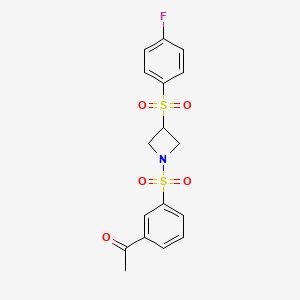

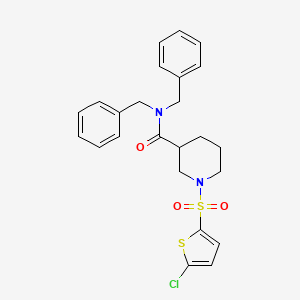

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)

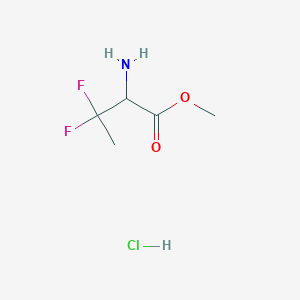

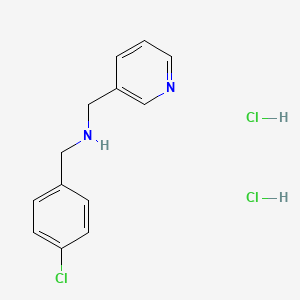

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

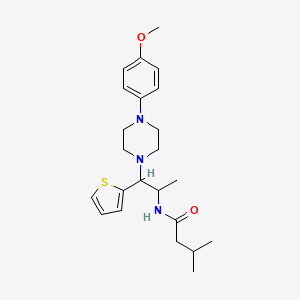

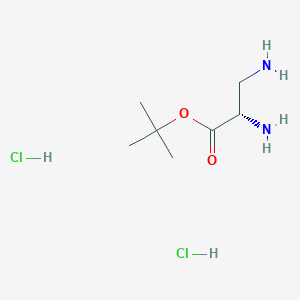

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)